(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-methoxybenzoate
Overview
Description
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-methoxybenzoate is a complex organic compound that features both aromatic and aliphatic components This compound is notable for its unique structure, which includes a bromine atom, a nitro group, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-methoxybenzoate typically involves multiple steps:
Nitration: The initial step often involves the nitration of a tetrahydronaphthalene derivative to introduce the nitro group.
Bromination: This is followed by bromination to add the bromine atom at the desired position.
Esterification: Finally, the compound undergoes esterification with 2-methoxybenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to optimize each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Reduction of Nitro Group: Results in the formation of an amino derivative.
Substitution of Bromine: Leads to various substituted derivatives depending on the nucleophile used.
Hydrolysis of Ester: Produces the corresponding carboxylic acid and methanol.
Scientific Research Applications
Chemistry
In chemistry, (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-methoxybenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, this compound can be used to study the effects of nitro and bromine substituents on biological activity. It may serve as a model compound in drug design and development.
Medicine
Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. The presence of multiple functional groups allows for the modification of its structure to enhance biological activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-methoxybenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect cellular pathways and enzyme activities, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in that it contains halogen and nitro groups, but differs in its aromatic structure.
2,2’-Bipyridyl: Contains nitrogen atoms in its structure, used as a ligand in coordination chemistry.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a different functional group arrangement.
Uniqueness
(1-Bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-methoxybenzoate is unique due to its combination of a bromine atom, nitro group, and methoxybenzoate ester. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
IUPAC Name |
(1-bromo-3-nitro-5,6,7,8-tetrahydronaphthalen-2-yl) 2-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-24-15-9-5-4-8-13(15)18(21)25-17-14(20(22)23)10-11-6-2-3-7-12(11)16(17)19/h4-5,8-10H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGAOGOVUYMFGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C3CCCCC3=C2Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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